9-Benzyl-2-fluoro-9h-purin-6-amine
Description
Significance of the Purine (B94841) Scaffold in Medicinal Chemistry and Biological Systems
The purine ring system, a heterocyclic aromatic organic compound, is a cornerstone of life itself. ontosight.ai As fundamental components of DNA and RNA, the purine bases adenine (B156593) and guanine (B1146940) are integral to genetic information storage and transfer. mdpi.comacs.org Beyond their role in nucleic acids, purines are crucial for a vast array of biological processes. mdpi.com They serve as energy currency in the form of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), act as coenzymes, and function as secondary messengers in intracellular signaling pathways. mdpi.com
This inherent biological relevance makes the purine scaffold a "privileged scaffold" in medicinal chemistry. nih.gov Its ability to interact with a wide range of biological targets, including enzymes and receptors, has made it a fertile ground for the development of therapeutic agents. ontosight.ainih.gov Consequently, purine analogs have been successfully developed as antiviral, antibiotic, and anticancer drugs. mdpi.com
Overview of Research Interest in Substituted Purine Derivatives with Diverse Biological Activities
The versatility of the purine scaffold allows for extensive chemical modification, leading to a vast library of substituted purine derivatives with a wide spectrum of biological activities. nih.govrsc.org Researchers have explored substitutions at various positions of the purine ring, particularly at the C2, C6, and N9 positions, to enhance binding affinity and selectivity for specific biological targets. nih.gov
These synthetic endeavors have yielded compounds with potent pharmacological effects, including:
Anticancer activity: Many purine derivatives exhibit cytotoxic effects against various cancer cell lines by inhibiting protein kinases, which are crucial for cell signaling and proliferation. nih.govnih.govacs.org
Antiviral properties: Modified purines have been investigated for their ability to combat viral infections, including herpes, HIV, and influenza. nih.gov
Anti-inflammatory and autoimmune applications: Certain purine derivatives have shown potential in modulating inflammatory responses. nih.gov
Other therapeutic areas: The exploration of substituted purines has extended to their potential as antimicrobial, antitubercular, anti-leishmanial, and anticonvulsant agents. nih.gov
The ongoing research in this area focuses on understanding the structure-activity relationships of these derivatives to design more potent and selective therapeutic agents. acs.orgnih.gov
Contextualization of 9-Benzyl-2-fluoro-9H-purin-6-amine in Contemporary Academic Investigations
Within the broad landscape of purine research, This compound represents a specific area of investigation. The presence of a benzyl (B1604629) group at the N9 position and a fluorine atom at the C2 position are key structural features that influence its chemical properties and potential biological activity.
The introduction of a fluorine atom can alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological efficacy. ontosight.ai The benzyl group at the N9 position is a common modification in purine chemistry, and its orientation relative to the purine ring can significantly impact receptor binding.
While specific, in-depth research on the biological activities of this compound is still emerging, its structural motifs place it within the class of purine derivatives being actively explored for various therapeutic applications. For instance, related compounds with substitutions at the N9 and C6 positions have been investigated for their anticonvulsant and antiproliferative activities. sigmaaldrich.comnih.gov The synthesis and study of such trisubstituted purines are a key focus in the quest for novel anticancer compounds. imtm.cz
The table below provides a summary of the key chemical identifiers for this compound.
Table of Compounds
Structure
3D Structure
Properties
CAS No. |
2357-25-7 |
|---|---|
Molecular Formula |
C12H10FN5 |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
9-benzyl-2-fluoropurin-6-amine |
InChI |
InChI=1S/C12H10FN5/c13-12-16-10(14)9-11(17-12)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) |
InChI Key |
BGMJQNHBBPAADW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)F)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9 Benzyl 2 Fluoro 9h Purin 6 Amine and Analogues
General Synthetic Strategies for N-9 Benzylated Purines and Their Precursors
The synthesis of N-9 benzylated purines is a cornerstone for creating a wide array of biologically active molecules. The benzylation of the purine (B94841) core, an ambident nucleophile, can occur at either the N-7 or N-9 position. However, for many applications, the N-9 isomer is the desired product, necessitating regioselective synthesis methods.
A common approach involves the direct alkylation of a purine derivative with a benzyl (B1604629) halide. The regioselectivity of this reaction is influenced by several factors, including the nature of the purine substituents, the reaction solvent, the base used, and the reaction conditions. ub.edu For instance, treating 6-chloropurine (B14466) with methyl iodide using DBU as a base in acetonitrile (B52724) can result in a mixture of N-7 and N-9 methylated products. ub.edu To achieve higher regioselectivity for the N-9 position, researchers have explored various strategies. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for N-9 benzylation. ub.edu Another technique employs a β-cyclodextrin cavity to block the N-7 position of the purine ring, leading to high regioselectivity for N-9 alkylation. researchgate.net The use of specific bases, such as tetrabutylammonium (B224687) hydroxide, has also been found to favor the formation of N-9 alkylated purines. ub.edu
Furthermore, the structure of the purine itself can direct the alkylation. The presence of bulky substituents at the C-6 position can sterically hinder the N-7 position, thereby favoring N-9 alkylation. acs.org Kinetic studies on the benzylation of adenine (B156593) have revealed that while the formation of the N-9 adduct is more sterically hindered, it is entropically favored, leading to its predominance as the major product. nih.govresearchgate.net
Precursors for these reactions often include commercially available or synthetically prepared purine bases. The choice of precursor depends on the desired final substitution pattern on the purine ring.
Specific Synthetic Routes to 9-Benzyl-2-fluoro-9H-purin-6-amine and its Direct Analogues
The synthesis of the title compound, this compound, requires a sequential and controlled introduction of the benzyl group at the N-9 position, the fluorine atom at the C-2 position, and the amine group at the C-6 position.
Synthesis of Halogenated Purine Intermediates (e.g., 2,6-Dichloropurine)
A key intermediate in the synthesis of many purine derivatives, including the target compound, is 2,6-dichloropurine (B15474). acs.org This intermediate provides two reactive sites (C-2 and C-6) for subsequent nucleophilic substitution reactions. There are two primary routes for the preparation of 2,6-dichloropurine. acs.org
The first and more traditional route involves the chlorination of a purine ring system. acs.orgacs.org A common starting material for this is xanthine (B1682287) (2,6-dihydroxypurine), which can be chlorinated using reagents like phosphorus oxychloride (POCl₃) or pyrophosphoryl chloride. acs.orgacs.org The reaction with POCl₃ often requires the presence of a base, such as a weak nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to proceed efficiently. acs.org Other starting materials for chlorination include 6-chloropurine, hypoxanthine, and 2,6-dithiopurine. acs.org
The second route involves the construction of the purine ring from acyclic or pyrimidine-based precursors. acs.orgchemicalbook.com For example, 2,4-dichloro-5,6-diaminopyrimidine can be used as a starting material to build the purine ring system. acs.org While both methods are viable, the chlorination of existing purine rings is often more practical for industrial scale-up. acs.org
A specific method for synthesizing 2,6-dichloropurine involves the diazotization of 2-amino-6-chloropurine (B14584) in the presence of concentrated hydrochloric acid and sodium nitrite. chemicalbook.com
Regioselective N-9 Benzylation Reactions
With the halogenated purine intermediate in hand, the next critical step is the regioselective introduction of the benzyl group at the N-9 position. As discussed in the general strategies, achieving high N-9 selectivity is paramount.
One effective method involves the reaction of the purine intermediate with benzyl bromide in the presence of a base. ub.edu The choice of base and solvent is crucial for directing the benzylation to the N-9 position. For instance, using a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) is a common practice. The reaction of 2,6-dichloropurine with benzyl bromide under these conditions would yield 9-benzyl-2,6-dichloro-9H-purine.
Microwave irradiation can significantly enhance the rate and regioselectivity of this reaction. ub.edu Furthermore, the inherent electronic and steric properties of the 2,6-dichloropurine may also favor N-9 benzylation.
Introduction of Fluorine and Amino Groups at Specific Purine Positions
The introduction of the fluorine atom at the C-2 position and the amino group at the C-6 position is typically achieved through nucleophilic aromatic substitution reactions on the 9-benzyl-2,6-dichloro-9H-purine intermediate. The differential reactivity of the C-2 and C-6 positions allows for a sequential and selective introduction of these functional groups.
The C-6 position of the purine ring is generally more susceptible to nucleophilic attack than the C-2 position. Therefore, the amino group is often introduced first by reacting the dichloropurine intermediate with ammonia (B1221849) or a protected form of ammonia. This reaction would yield 9-benzyl-2-chloro-9H-purin-6-amine.
Following the amination at C-6, the fluorine atom is introduced at the C-2 position. This can be accomplished using a variety of fluorinating agents. A common method is the Schiemann reaction, which involves the diazotization of a 2-amino group followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source, such as fluoroboric acid (HBF₄). prepchem.com However, a more direct approach for halogen exchange is often preferred. This involves reacting the 2-chloro derivative with a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance the reactivity of the fluoride ion in an aprotic solvent. The powerful electron-withdrawing effect of fluorine can significantly influence the properties of the resulting molecule. u-tokyo.ac.jp
Alternatively, enzymatic methods using nucleoside phosphorylases can be employed for the synthesis of fluorinated purine nucleosides, which can then be chemically modified to the target compound. nih.gov
Purification and Isolation Techniques for Synthetic Products
The purification of purine derivatives is essential to obtain the final product in high purity. Common techniques include recrystallization, column chromatography, and high-performance liquid chromatography (HPLC). teledynelabs.comnih.gov
The choice of purification method depends on the polarity of the compound. Non-polar purine derivatives, often those with benzyl substituents, can be effectively purified using silica (B1680970) gel chromatography with solvent systems like hexane/ethyl acetate (B1210297). teledynelabs.com For more polar purines, a more polar eluent system such as dichloromethane/methanol may be required. teledynelabs.com Reversed-phase chromatography (C18) is also a valuable tool, particularly for polar compounds, and often requires the use of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks. teledynelabs.comnih.gov
In some cases, specialized columns, such as amine columns, can offer different selectivity and improved resolution for challenging separations. teledynelabs.com Recrystallization is a common final step to obtain highly pure crystalline material, and the choice of solvent is critical for successful crystallization. acs.org
Advanced Chemical Derivatization of the this compound Scaffold
The this compound scaffold presents several opportunities for further chemical modification to explore structure-activity relationships and develop new analogues.
The primary amino group at the C-6 position is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce a wide range of substituents. For example, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding N-6-acyl derivative.
The purine ring itself can also be a target for further functionalization. For instance, electrophilic substitution reactions could potentially introduce substituents at the C-8 position, although the electron-rich nature of the purine ring and the presence of the existing substituents would influence the regioselectivity of such reactions.
Furthermore, modifications to the benzyl group are also possible. For instance, catalytic hydrogenation could be used to remove the benzyl group, revealing the N-9 position for further functionalization. Alternatively, the aromatic ring of the benzyl group could be substituted with various functional groups to probe their effect on the molecule's properties.
Finally, the fluorine atom at the C-2 position, while generally stable, could potentially be displaced under harsh nucleophilic conditions, allowing for the introduction of other functional groups at this position.
The strategic derivatization of the this compound scaffold allows for the systematic exploration of chemical space around this core structure, leading to the generation of diverse libraries of compounds for various research applications.
Modifications at the Purine C-2 Position and their Synthetic Implications
The C-2 position of the purine ring is a primary site for introducing chemical diversity. The fluorine atom in this compound serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents, thereby modulating the electronic and steric properties of the purine core.
For instance, the fluorine at C-2 can be displaced by various nucleophiles such as amines, alkoxides, and thiolates to yield 2-substituted purine derivatives. The reactivity of the C-2 position is influenced by the nature of the substituent at the C-6 and N-9 positions. For example, the presence of an electron-withdrawing group at C-6 can enhance the electrophilicity of the C-2 position, facilitating nucleophilic attack.
A general synthetic route to 2-substituted purine analogues often starts from a di-halogenated purine, such as 2,6-dichloropurine or 2-chloro-6-fluoropurine. Selective substitution at the C-6 position is typically achieved first, followed by modification at the C-2 position. For example, treatment of a protected 2,6-dihalopurine nucleoside with an amine can lead to the selective formation of the N6-substituted product. Subsequent reaction with another nucleophile can then modify the C-2 position. The use of different protecting groups and reaction conditions allows for controlled and regioselective synthesis.
A study on the synthesis of 2-chloro-2'-deoxyadenosine (cladribine) and its analogues demonstrated that a protected 2-chloro-6-fluoropurine 2'-deoxy-β-D-riboside is a valuable intermediate for preparing N6 or C6-substituted purine 2'-deoxyribonucleosides. openaccesspub.org The fluorine atom was selectively displaced by various nucleophiles. openaccesspub.org This highlights the synthetic utility of the 2-fluoro group in generating a library of purine derivatives.
Structural Variations at the Purine C-6 Amino Group
The C-6 amino group of this compound is another key position for structural modification. This exocyclic amino group can be acylated, alkylated, or arylated to introduce a variety of substituents. These modifications can significantly impact the molecule's ability to form hydrogen bonds and interact with biological targets.
The synthesis of N6-substituted purine derivatives can be achieved through several methods. One common approach involves the reaction of a 6-chloropurine derivative with a primary or secondary amine. This SNAr reaction is a robust and widely used method for introducing diversity at the C-6 position. For instance, the reaction of 2-fluoro-6-chloropurine with various amines would yield a series of N6-substituted 2-fluoropurines.
In the synthesis of novel 2,9-disubstituted-6-morpholino purine derivatives, a key step involved the reaction of a 6-chloropurine intermediate with morpholine (B109124) to introduce the morpholino moiety at the C-6 position. nih.gov This was followed by further modifications at the C-2 and N-9 positions.
Another strategy involves the direct modification of the C-6 amino group of a pre-existing purine. For example, acylation can be carried out using acid chlorides or anhydrides in the presence of a base. This leads to the formation of N6-acylpurine derivatives.
The following table summarizes some examples of structural variations at the C-6 amino group and the synthetic methods employed:
| Starting Material | Reagent | Product | Synthetic Method |
| 6-Chloropurine derivative | Primary/Secondary Amine | N6-Alkyl/Aryl-purine | Nucleophilic Aromatic Substitution |
| 6-Aminopurine derivative | Acid Chloride/Anhydride | N6-Acyl-purine | Acylation |
These modifications are crucial for exploring the structure-activity relationships of purine-based compounds.
Diversification of the N-9 Benzyl Moiety through Substitutions
The synthesis of N-9 substituted benzylpurines is typically achieved by the N-alkylation of a purine with a substituted benzyl halide, such as a benzyl bromide or chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
For example, to synthesize a series of N-9 substituted benzylpurines, one could react 2-fluoro-6-aminopurine with a variety of substituted benzyl bromides. This approach allows for the systematic exploration of the effects of different substituents on the benzyl ring.
In a study focused on 2,9-disubstituted-6-morpholino purine derivatives, various substituted benzyl groups were introduced at the N-9 position to investigate their impact on biological activity. nih.gov This highlights the importance of diversifying the N-9 substituent for optimizing the properties of purine analogues. A catalyst- and additive-free method has also been reported for the synthesis of 2-benzyl N-substituted anilines, which could potentially be adapted for the synthesis of N-9 benzylpurine derivatives. beilstein-journals.org
The following table provides examples of substituents that can be introduced on the N-9 benzyl moiety:
| Substituent | Position on Benzyl Ring | Potential Effect |
| Methyl | ortho, meta, para | Increases lipophilicity, introduces steric bulk |
| Methoxy | ortho, meta, para | Increases polarity, potential for hydrogen bonding |
| Chloro | ortho, meta, para | Increases lipophilicity, electron-withdrawing |
| Nitro | ortho, meta, para | Electron-withdrawing, potential for hydrogen bonding |
Strategies for Microwave-Assisted and Solid-Phase Purine Synthesis
To accelerate the synthesis of purine libraries and improve reaction efficiency, microwave-assisted organic synthesis (MAOS) and solid-phase synthesis (SPS) have emerged as powerful techniques.
Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. The application of microwave energy to the synthesis of purine analogues can be particularly advantageous for reactions that are slow at room temperature, such as certain nucleophilic substitution reactions. For example, the synthesis of 2-aminopurine (B61359) derivatives has been achieved through microwave-assisted dehalogenation of 6-chloropurine in water. mdpi.com
Solid-phase synthesis offers a streamlined approach for the preparation of large numbers of purine derivatives in a high-throughput manner. In SPS, the purine core is attached to a solid support, and reagents are added in solution. Excess reagents and byproducts are easily removed by washing, simplifying the purification process. After the desired modifications are made, the final compound is cleaved from the solid support. This methodology is well-suited for the combinatorial synthesis of purine libraries for screening purposes.
Spectroscopic and Chromatographic Characterization of Synthesized Compounds
The unambiguous identification and characterization of synthesized compounds like this compound and its analogues are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. 1H NMR and 13C NMR are routinely used to confirm the identity and purity of synthesized purine derivatives.
In the 1H NMR spectrum of this compound, characteristic signals would be observed for the protons of the purine ring, the benzyl group, and the amino group. The chemical shifts and coupling constants of these protons provide valuable information about the molecule's structure. For example, the protons on the purine ring (H-6 and H-8) would appear as singlets in specific regions of the spectrum. The benzylic protons would typically appear as a singlet, and the aromatic protons of the benzyl group would exhibit a multiplet pattern depending on the substitution.
13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the purine ring are particularly informative and can be used to confirm the position of substituents. The coupling between the fluorine atom at C-2 and the C-2 carbon (1JCF) would be a key diagnostic signal in the 13C NMR spectrum of 2-fluoropurine derivatives.
In a study on 2-aminopurine synthesis, 1H and 13C NMR were used to characterize the final product and intermediates. mdpi.com For 2-aminopurine, the 1H NMR spectrum in DMSO-d6 showed signals for the amino protons and the C-6 proton. mdpi.com The 13C NMR spectrum in DMF-d7 showed four distinct signals corresponding to the carbon atoms of the purine ring. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight, which can be used to confirm the elemental composition of the synthesized molecule. This is a crucial step in verifying the identity of a new compound.
In addition to providing the molecular weight, MS can induce fragmentation of the molecule. The resulting fragmentation pattern is often unique to a particular compound and can be used as a fingerprint for its identification. The fragmentation of purine derivatives typically involves cleavage of the glycosidic bond (if present) and fragmentation of the purine ring and its substituents. For instance, the fragmentation of this compound would likely show a prominent peak corresponding to the benzyl cation (m/z 91) and fragments related to the purine core.
In the characterization of synthesized purine analogues, mass spectrometry is consistently used to confirm the molecular weight of the target compounds. nih.govmdpi.com
Thin-Layer Chromatography (TLC) and Column Chromatography for Purity Assessment
The purity of purine derivatives is a critical parameter, and chromatographic techniques are fundamental tools for its assessment. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of a reaction, while column chromatography is employed for the purification of the final compound.
For purine analogues, silica gel is a commonly used stationary phase for both TLC and column chromatography. The choice of the mobile phase is crucial for achieving effective separation. In the synthesis of a related compound, 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, TLC was utilized to monitor the reaction's progress using a solvent system of n-hexane:ethyl acetate (0.5:3.5). nih.gov For the purification of other benzyl-purine analogues, column chromatography with different solvent systems has been proven effective. For instance, a mixture of petroleum ether and ethyl acetate (1:3, v/v) was used for the purification of N-benzyl-9-isopropyl-9H-purin-6-amine. Another example involves the use of chloroform-methanol (9:1, v/v) as the eluent for purifying 2,6-dichloro-9-benzylpurine.
The selection of the solvent system is tailored to the polarity of the specific purine derivative. The Rf values obtained from TLC can provide a preliminary indication of the compound's purity and can guide the development of a suitable solvent system for column chromatography.
Table 1: Examples of Chromatographic Conditions for Benzyl-Purine Analogues
| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Reference |
|---|---|---|---|---|
| 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine | TLC | Silica Gel | n-hexane:ethyl acetate (0.5:3.5) | nih.gov |
| N-Benzyl-9-isopropyl-9H-purin-6-amine | Column Chromatography | Silica Gel | Petroleum ether:ethyl acetate (1:3, v/v) | |
| 2,6-dichloro-9-benzylpurine | Column Chromatography | Silica Gel | Chloroform:methanol (9:1, v/v) |
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for understanding its chemical properties and potential interactions. While the crystal structure of this compound is not available in the search results, data for several analogous structures have been reported, illustrating the type of detailed structural information that can be obtained.
For example, the crystal structure of 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine was determined to be monoclinic. nih.gov The purine ring in this molecule is nearly planar, and it forms significant dihedral angles with the two benzene (B151609) rings. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds. nih.gov
Similarly, the crystal structure of N-benzyl-9-isopropyl-9H-purin-6-amine also revealed a monoclinic system. nih.gov The asymmetric unit of this compound contains two molecules with slightly different geometries. nih.gov The dihedral angles between the purine and benzene rings are 89.21 (3)° and 82.14 (4)°. nih.gov
Another related compound, 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine , was also characterized by X-ray crystallography, showing a monoclinic P2(1)/n space group. nih.gov The dihedral angle between the adenine moiety and the phenyl ring was found to be 73.2(3)° in one of the two independent molecules in the asymmetric unit and 83.9(2)° in the other. nih.gov
These examples demonstrate the power of X-ray crystallography in providing a detailed understanding of the molecular architecture of purine derivatives. The data obtained from such studies are crucial for structure-activity relationship (SAR) studies and for the rational design of new compounds.
Table 2: Crystallographic Data for Benzyl-Purine Analogues
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
|---|
| 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine | C₁₉H₁₇N₅S | Monoclinic | | a = 16.7346 (7) Å b = 5.5511 (3) Å c = 20.4817 (10) Å β = 121.325 (3)° | nih.gov | | N-Benzyl-9-isopropyl-9H-purin-6-amine | C₁₅H₁₇N₅ | Monoclinic | P2/c | a = 12.9926 (5) Å b = 21.1673 (7) Å c = 11.2622 (6) Å β = 114.274 (5)° | nih.gov | | 6-Benzylamino-9-[2-tetrahydropyranyl]-9H-purine | C₁₇H₁₉N₅O | Monoclinic | P2(1)/n | a = 10.802(1) Å b = 24.085(2) Å c = 12.933(1) Å β = 106.119(6)° | nih.gov |
Computational and Theoretical Studies on 9 Benzyl 2 Fluoro 9h Purin 6 Amine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules like 9-Benzyl-2-fluoro-9H-purin-6-amine. These calculations can predict a variety of parameters that are crucial for understanding the molecule's reactivity and potential interactions with biological targets.
DFT studies on related purine (B94841) derivatives, such as 2-amino-6-chloropurine (B14584), have been performed to investigate their tautomeric forms, vibrational spectra, and electronic properties. nih.gov For this compound, similar calculations would likely be carried out using a basis set like B3LYP/6-311++G(d,p). nih.gov Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
The introduction of a fluorine atom at the C2 position and a benzyl (B1604629) group at the N9 position of the purine ring would significantly influence the electronic distribution. The fluorine atom, being highly electronegative, would act as an electron-withdrawing group, affecting the charge distribution across the purine core. The benzyl group, while primarily bulky, can also participate in π-π stacking interactions.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand intramolecular and intermolecular bonding and interactions. nih.gov For this compound, NBO analysis could reveal hyperconjugative interactions and provide a detailed picture of the electron density distribution, which is vital for predicting sites of electrophilic and nucleophilic attack.
A hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar purine derivatives, is presented below.
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons; related to reactivity with electrophiles. |
| LUMO Energy | ~ -1.8 eV | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |
| HOMO-LUMO Gap | ~ 4.7 eV | Reflects chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment | ~ 3.5 D | Influences solubility and the ability to engage in dipole-dipole interactions. |
Conformational Analysis and Molecular Geometries of Purine Derivatives
The three-dimensional structure of this compound is critical for its interaction with biological macromolecules. Conformational analysis and the determination of molecular geometries are therefore essential aspects of its theoretical study.
The purine ring system is generally planar. However, the attachment of the benzyl group at the N9 position introduces rotational freedom. The dihedral angle between the purine ring and the phenyl ring of the benzyl substituent is a key conformational parameter. X-ray crystallography studies on related N-benzyl purine derivatives have shown a wide range of these dihedral angles, indicating conformational flexibility.
For instance, in N-benzyl-9-isopropyl-9H-purin-6-amine, the dihedral angles between the purine and benzene (B151609) rings in the two molecules within the asymmetric unit are 89.21 (3)° and 82.14 (4)°. This near-perpendicular arrangement minimizes steric hindrance. The conformation of the molecule is further stabilized by intramolecular and intermolecular hydrogen bonds.
A summary of typical geometric parameters for N-benzyl purine derivatives is provided in the table below.
| Geometric Parameter | Typical Value Range | Significance |
| Purine Ring Planarity (RMSD) | < 0.02 Å | Confirms the largely planar nature of the purine core. |
| N9-C(benzyl) Bond Length | 1.47 - 1.49 Å | Standard single bond length between sp2 nitrogen and sp3 carbon. |
| C(benzyl)-C(phenyl) Bond Length | 1.50 - 1.52 Å | Standard single bond length between two sp3 carbons. |
| Purine-Phenyl Dihedral Angle | 70° - 90° | Defines the rotational conformation of the benzyl group relative to the purine ring. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For purine derivatives, which are known to inhibit various enzymes like kinases, QSAR studies are invaluable for predicting the potency of new analogs and guiding their design. nih.gov
3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. mdpi.comresearchgate.net These methods correlate the biological activity of a set of molecules with their 3D properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
For a series of purine derivatives, a 3D-QSAR model would be developed using a training set of compounds with known biological activities. The resulting model would then be validated using a test set of compounds. The contour maps generated from CoMFA and CoMSIA analyses provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish biological activity. For example, a CoMFA steric contour map might indicate that a bulky substituent at a particular position is favorable for activity, while an electrostatic map might show that a region of positive or negative potential is preferred.
A study on 2,6,9-trisubstituted purine derivatives as anticancer compounds revealed that steric properties had a more significant contribution to the cytotoxicity than electronic properties. It was also found that an arylpiperazinyl system at position 6 was beneficial for activity, while bulky groups at position C-2 were not. Although this study did not specifically include this compound, its findings provide valuable insights for the design of related compounds.
The table below summarizes the key aspects of a typical 3D-QSAR study on purine derivatives.
| QSAR Component | Description | Example from Purine Derivative Studies |
| Training Set | A set of molecules with known biological activities used to build the model. | 35 purine derivatives as CDK2 inhibitors. mdpi.com |
| Test Set | A set of molecules with known biological activities used to validate the model's predictive power. | A subset of the initial compound series not included in the training set. |
| CoMFA Fields | Steric and electrostatic fields. | Contour maps indicating regions where bulky groups or specific charge distributions are favorable. |
| CoMSIA Fields | Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. | Provides a more detailed analysis of the structural requirements for activity. |
| Statistical Parameters | q² (cross-validated r²), r² (non-cross-validated r²), pred_r² (predictive r² for the test set). | Good models typically have q² > 0.5 and pred_r² > 0.6. |
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design approaches are central to the discovery of new purine-based therapeutic agents. nih.gov
Ligand-based drug design is employed when the 3D structure of the biological target is unknown. fiveable.me This approach relies on the knowledge of a set of molecules that are active against the target. Pharmacophore modeling is a key ligand-based technique where the essential 3D arrangement of functional groups responsible for biological activity is identified. For this compound and its derivatives, a pharmacophore model could be generated based on a series of active kinase inhibitors. This model would typically include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. Once a pharmacophore model is established, it can be used to screen large compound libraries to identify new potential hits.
Structure-based drug design is utilized when the 3D structure of the target protein (e.g., a kinase) is available, often determined by X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is a primary technique in structure-based design, where the binding mode and affinity of a ligand within the active site of the target are predicted.
For this compound, docking studies would be performed against a relevant biological target, such as a cyclin-dependent kinase (CDK). The docking simulations would predict the likely binding orientation of the compound and identify key interactions, such as hydrogen bonds between the purine ring's nitrogens and amino group with amino acid residues in the active site (e.g., with the hinge region of a kinase). The benzyl group would likely occupy a hydrophobic pocket. Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time. mdpi.com
The insights gained from these design approaches are iterative. For example, the binding mode predicted by docking can inform further QSAR studies, and the results of QSAR can guide the design of new compounds for synthesis and subsequent biological testing.
The following table outlines the key features of these drug design approaches as they would apply to purine derivatives.
| Design Approach | Key Techniques | Application to this compound |
| Ligand-Based | Pharmacophore Modeling, 3D-QSAR | Development of a pharmacophore model based on known active purine analogs to identify essential features for activity. |
| Structure-Based | Molecular Docking, Molecular Dynamics | Prediction of the binding mode and affinity of the compound in the active site of a target protein, such as a kinase. |
Future Directions and Emerging Research Avenues for 9 Benzyl 2 Fluoro 9h Purin 6 Amine
Development of Novel and Green Synthetic Methodologies for Purine (B94841) Scaffolds
The synthesis of purine derivatives, including 9-Benzyl-2-fluoro-9H-purin-6-amine, is a cornerstone of medicinal chemistry. nih.gov Traditional methods for creating these compounds can be effective but often involve harsh conditions and generate significant waste. derpharmachemica.comresearchgate.net The future of purine synthesis lies in the development of "green" methodologies that are more sustainable and efficient.
Current research is exploring a variety of innovative approaches:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner products. researchgate.net It represents a more environmentally friendly approach compared to conventional heating methods. researchgate.net
Multicomponent Reactions (MCRs): MCRs are one-pot reactions where multiple starting materials combine to form a complex product, minimizing intermediate isolation steps and reducing solvent usage. researchgate.netmdpi.com This approach is not only efficient but also aligns with the principles of green chemistry. researchgate.net
Ultrasound Radiation: The use of ultrasound as an energy source can speed up reactions and improve yields, offering a greener alternative to traditional methods. nih.gov
Mechanochemistry: This solvent-free or low-solvent technique involves grinding solid reactants together to initiate chemical reactions, significantly reducing the environmental impact. researchgate.net
These green synthetic methods are not just about being environmentally conscious; they also offer practical advantages for producing purine scaffolds like this compound in a more cost-effective and efficient manner.
Rational Design of Derivatives with Enhanced Target Selectivity and Potency
The core structure of this compound provides a versatile scaffold for creating a library of derivatives with potentially improved therapeutic properties. researchgate.netresearchgate.net The goal of rational drug design is to systematically modify the chemical structure to enhance its ability to bind to a specific biological target while minimizing off-target effects. mdpi.com
Key strategies in the rational design of purine derivatives include:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can identify which parts of the molecule are crucial for its biological activity. nih.govmdpi.com This information guides the design of new derivatives with improved potency and selectivity.
Targeted Modifications: Based on SAR data, specific chemical groups can be added or modified on the purine ring or the benzyl (B1604629) group to optimize interactions with the target protein. For example, the addition of small, lipophilic groups has been shown to be effective in some purine derivatives. nih.gov
Hybrid Molecules: Combining the purine scaffold with other pharmacologically active fragments can lead to hybrid molecules with novel mechanisms of action or improved efficacy. nih.gov
The development of new derivatives of this compound holds the promise of creating more effective and safer therapeutic agents. nih.govresearchgate.net
Exploration of New Biological Targets and Therapeutic Applications (Preclinical Stage)
While the full therapeutic potential of this compound is still under investigation, the broader class of purine derivatives has shown a wide range of biological activities in preclinical studies. nih.govnih.gov This suggests that this compound and its future derivatives could be explored for a variety of therapeutic applications.
Some of the potential biological targets and therapeutic areas for purine analogs include:
Anticancer Agents: Many purine derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov They can target key proteins involved in cell cycle regulation and proliferation, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. imtm.cznih.gov
Antiviral Activity: Purine analogs have been investigated for their potential to inhibit the replication of various viruses, including rhinoviruses. nih.gov
Enzyme Inhibition: Purine derivatives can act as inhibitors of various enzymes, which could be relevant for treating a range of diseases. researchgate.net
It is important to note that these are preclinical findings, and further research is needed to determine the clinical relevance of these potential applications for this compound. researchgate.netacs.org
Integration of Advanced Computational Approaches for Accelerated Drug Discovery Pipelines
The integration of computational tools is revolutionizing the drug discovery process, making it faster, more efficient, and more cost-effective. arizona.edufrontiersin.org These approaches are particularly valuable for the exploration of large chemical libraries and the prediction of a compound's properties before it is even synthesized. scienceopen.com
Key computational methods used in drug discovery include:
Molecular Docking: This technique predicts how a small molecule, like a purine derivative, will bind to a target protein. mdpi.com This helps in identifying the most promising candidates for synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity. mdpi.com These models can be used to predict the activity of new, unsynthesized compounds. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of how a molecule moves and interacts with its environment over time. mdpi.com This can help in understanding the stability of a drug-target complex and the mechanism of action. mdpi.com
Virtual Screening: This computational technique allows researchers to screen vast libraries of virtual compounds against a biological target to identify potential hits. hilarispublisher.com
Artificial Intelligence and Machine Learning: AI and machine learning algorithms are being used to analyze large datasets, predict drug-target interactions, and even design new molecules with desired properties. scienceopen.comnih.govmdpi.com
By leveraging these computational approaches, researchers can significantly accelerate the process of identifying and optimizing new drug candidates based on the this compound scaffold. mdpi.comscienceopen.com
Investigation of Synergistic Effects in Preclinical Combinations with Other Therapeutic Agents
A promising strategy in modern therapeutics is the use of combination therapies, where two or more drugs are used together to achieve a better outcome than either drug alone. researchgate.net This approach can be particularly effective in treating complex diseases like cancer, where multiple biological pathways are often involved. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 9-Benzyl-2-fluoro-9H-purin-6-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the purine N9 position. A common approach is reacting 2,6-dichloropurine derivatives with benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or dichloromethane. For fluorination, selective substitution at the C2 position can be achieved using fluorinating agents (e.g., KF/18-crown-6) under controlled temperatures (60–80°C). Optimization includes solvent choice (DMF enhances reactivity but may increase side products) and stepwise purification via flash chromatography or recrystallization .
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the benzyl group (δ ~7.3 ppm for aromatic protons, δ ~45–50 ppm for the CH₂ linker) and fluorine-induced deshielding at C2.
- X-ray Crystallography : Resolve bond lengths (e.g., C-F ~1.34 Å) and dihedral angles to confirm substituent orientation. SHELX software is widely used for refinement, leveraging high-resolution data to resolve tautomeric forms .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory crystallographic data when determining the tautomeric forms of this compound?
- Methodological Answer : Use high-resolution (<1.0 Å) X-ray data to distinguish between keto-enol or amine-imine tautomers. SHELXL refinement with restraints for hydrogen bonding patterns (e.g., N–H···F interactions) can resolve ambiguities. Complementary techniques like solid-state NMR or DFT calculations validate electron density maps .
Q. How does the benzyl substituent at the N9 position influence the compound's interaction with nucleic acid targets compared to other alkyl or aryl groups?
- Methodological Answer : The benzyl group enhances π-π stacking with nucleobases, as shown in analogs like 9-(2-Chlorophenyl)-9H-purin-6-amine. Competitive binding assays (e.g., fluorescence polarization) reveal higher affinity for DNA/RNA compared to alkyl-substituted derivatives. Molecular dynamics simulations further highlight steric and electronic effects on binding pocket accessibility .
Q. What experimental approaches are suitable for evaluating the competitive inhibition kinetics of this compound against adenosine deaminase?
- Methodological Answer : Perform Michaelis-Menten assays with varying substrate (adenosine) and inhibitor concentrations. Monitor ammonia production via Berthelot’s method or spectrophotometric NADH-coupled assays. Ki values can be derived from Lineweaver-Burk plots, while ITC (isothermal titration calorimetry) quantifies binding thermodynamics .
Q. How can computational modeling (e.g., molecular docking) complement crystallographic data to predict binding modes with kinase targets?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets of kinases (e.g., PKA or CDK2). Validate docking poses against crystallographic data from analogs like 9-(1-benzylpiperidin-4-yl)-2-chloro-9H-purin-6-amine. MD simulations (AMBER/CHARMM) assess stability of predicted interactions (e.g., fluorine-mediated hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
